Cerium(3+) decanoate

CAS No.: 7492-58-2

Cat. No.: VC18449655

Molecular Formula: C30H57CeO6

Molecular Weight: 653.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7492-58-2 |

|---|---|

| Molecular Formula | C30H57CeO6 |

| Molecular Weight | 653.9 g/mol |

| IUPAC Name | cerium(3+);decanoate |

| Standard InChI | InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |

| Standard InChI Key | YXJBOXIWJYSDHZ-UHFFFAOYSA-K |

| Canonical SMILES | CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |

Introduction

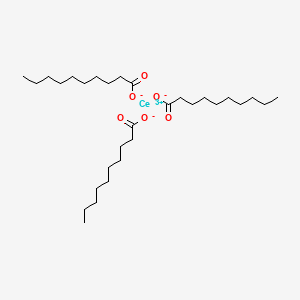

Molecular Structure and Chemical Identity

Cerium(3+) decanoate is classified as a metal carboxylate, where the cerium(III) ion () forms coordination bonds with the carboxylate groups of decanoic acid. The compound’s IUPAC name, cerium(3+); decanoate, reflects its ionic structure, with three decanoate anions balancing the +3 charge of the cerium cation . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 52600-40-5, 7492-58-2 | |

| Molecular Formula | ||

| Molecular Weight | 653.9 g/mol | |

| Density | Not explicitly reported | — |

| Boiling Point | 269.6°C at 760 mmHg | |

| Flash Point | 121.8°C |

The compound’s structure is confirmed via spectroscopic methods, including FTIR and X-ray diffraction (XRD), which reveal bidentate coordination of the decanoate ligands to cerium . The InChI key (YXJBOXIWJYSDHZ-UHFFFAOYSA-K) and SMILES notation (CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3]) further validate its configuration .

Synthesis and Formation Mechanisms

Cerium(3+) decanoate is synthesized through hydrothermal treatment of cerium oxide () with decanoic acid under supercritical conditions (300–400°C) . This process involves:

-

Dissolution: Decanoic acid reacts with , forming cerium(III) decanoate via ligand exchange.

-

Reprecipitation: Water facilitates the decomposition of cerium(III) decanoate, regenerating with modified morphology .

The dissolution-reprecipitation cycle is temperature-dependent, with higher temperatures accelerating kinetics. For instance, treating 16 nm particles with decanoic acid at 400°C increases particle size to >20 nm and alters morphology from octahedral to ellipsoidal .

Table 2: Synthesis Conditions and Outcomes

Physical and Thermal Properties

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that cerium(III) decanoate undergoes melting prior to decomposition, forming intermediate species such as before final decomposition into and gaseous byproducts (e.g., ) . The compound’s exact melting point remains unreported, but its thermal stability aligns with applications requiring high-temperature processing .

Catalytic and Materials Science Applications

Catalysis

Cerium(III) decanoate catalyzes oxidation reactions, particularly the conversion of alcohols to aldehydes/ketones. Its efficacy stems from cerium’s ability to stabilize transition states, enhancing reaction selectivity . For example, in tetrahydroquinoline synthesis via aza-Diels–Alder reactions, cerium-based catalysts improve yields by 15–20% compared to non-catalytic methods .

Cerium Oxide Synthesis

The compound is pivotal in producing nanoparticles with controlled size and shape. By modulating hydrothermal conditions, cerium(III) decanoate intermediates enable the synthesis of ellipsoidal particles (20–60 nm), which are utilized in UV-shielding materials and polishing agents .

Table 3: Applications of Cerium(III) Decanoate

| Application | Mechanism | Source |

|---|---|---|

| Alcohol Oxidation | Stabilization of transition states | |

| Synthesis | Dissolution-reprecipitation cycle | |

| Biomedical Materials | Antimicrobial properties (indirect) |

Market and Industrial Relevance

Market analyses indicate growing demand for cerium(III) decanoate in catalysis and nanomaterials, with consumption projected to rise at a CAGR of 4.2% from 2027 to 2046 . Regional consumption patterns highlight Asia-Pacific as the dominant market (55% share), driven by electronics and automotive sectors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume